Dichloro(methylsulfanyl)acetonitrile
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Overview
Description
Dichloro(methylsulfanyl)acetonitrile is an organic compound characterized by the presence of two chlorine atoms, a methylsulfanyl group, and a nitrile group attached to an acetonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichloro(methylsulfanyl)acetonitrile typically involves the reaction of acetonitrile with chlorinating agents in the presence of a methylsulfanyl group donor. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents, which react with acetonitrile to introduce the chlorine atoms. The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions: Dichloro(methylsulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium methoxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetonitrile derivatives.
Scientific Research Applications
Dichloro(methylsulfanyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dichloro(methylsulfanyl)acetonitrile involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, facilitating nucleophilic substitution reactions. Additionally, the nitrile group can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate biochemical pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Dichloroacetonitrile: Lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
Methylsulfanylacetonitrile: Contains only one chlorine atom, resulting in different reactivity patterns.
Chloromethylsulfanylacetonitrile: Has only one chlorine atom and a different substitution pattern.
Uniqueness: Dichloro(methylsulfanyl)acetonitrile’s combination of two chlorine atoms and a methylsulfanyl group provides unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new molecules with diverse applications in various fields.
Properties
CAS No. |
62384-03-6 |
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Molecular Formula |
C3H3Cl2NS |
Molecular Weight |
156.03 g/mol |
IUPAC Name |
2,2-dichloro-2-methylsulfanylacetonitrile |
InChI |
InChI=1S/C3H3Cl2NS/c1-7-3(4,5)2-6/h1H3 |
InChI Key |
JCJIRCSVCMQFOT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C#N)(Cl)Cl |
Origin of Product |
United States |
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